![molecular formula C23H19NO4 B2880874 3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide CAS No. 923226-76-0](/img/structure/B2880874.png)
3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The exact mechanism of action of CMF-019 is not fully understood. However, studies have suggested that CMF-019 exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. CMF-019 has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation.
Biochemical and Physiological Effects:
CMF-019 has been shown to exert several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. CMF-019 has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CMF-019 is its potent biological activity, which makes it an attractive candidate for drug development. However, the limitations of CMF-019 include its low solubility and stability, which may affect its bioavailability.
Zukünftige Richtungen
Several future directions can be explored in the field of CMF-019 research. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of CMF-019 to understand its absorption, distribution, metabolism, and elimination in the body. Another direction is to explore the potential of CMF-019 as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the development of novel analogs of CMF-019 with improved pharmacological properties may also be a promising avenue for future research.
Conclusion:
In conclusion, CMF-019 is a synthetic compound with promising therapeutic potential for several diseases. The unique chemical structure of CMF-019 has led to its investigation for several biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Although the exact mechanism of action of CMF-019 is not fully understood, studies have suggested that it modulates various signaling pathways and inhibits HDAC activity. Further research is needed to fully understand the pharmacological properties of CMF-019 and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of CMF-019 involves the condensation of 4-methylphenylfuran-2-carbaldehyde with 6-acetyl-2H-chromen-2-one in the presence of a base. The resulting product is then subjected to acylation using propanoyl chloride to yield 3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
CMF-019 has been studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and neurological disorders. Studies have shown that CMF-019 exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. CMF-019 has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, CMF-019 has been investigated for its neuroprotective effects and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxochromen-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-15-2-4-16(5-3-15)20-11-8-19(27-20)9-12-22(25)24-18-7-10-21-17(14-18)6-13-23(26)28-21/h2-8,10-11,13-14H,9,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSTYBGAOBKDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2880791.png)
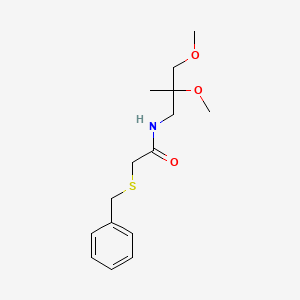


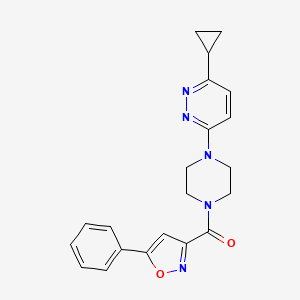

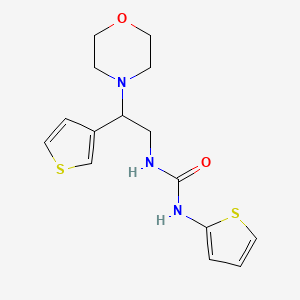
![2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880802.png)
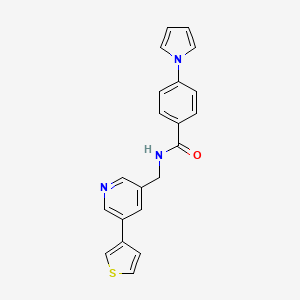
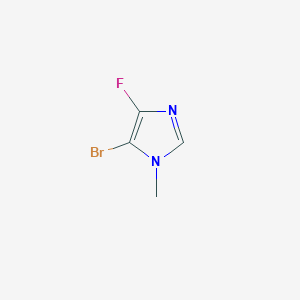
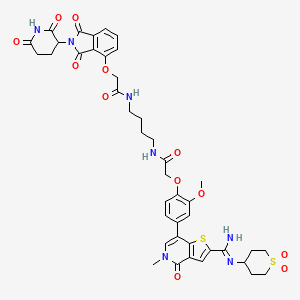
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)
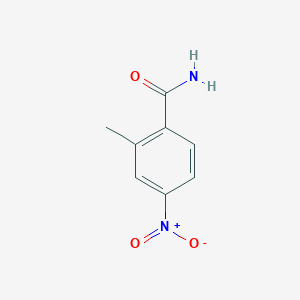
![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)